molecular formula C19H16F3NO4 B13115156 N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(trifluoromethyl)-L-alanine

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(trifluoromethyl)-L-alanine

Cat. No.: B13115156
M. Wt: 379.3 g/mol
InChI Key: MZFZPWKYYMKFSY-NSHDSACASA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethyl iodide, sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid involves its ability to act as a protecting group for amino acids. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability compared to other Fmoc-protected amino acids. This makes it particularly valuable in peptide synthesis and other chemical reactions where stability and reactivity are crucial.

Properties

Molecular Formula

C19H16F3NO4

Molecular Weight

379.3 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(trifluoromethyl)amino]propanoic acid

InChI

InChI=1S/C19H16F3NO4/c1-11(17(24)25)23(19(20,21)22)18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,24,25)/t11-/m0/s1

InChI Key

MZFZPWKYYMKFSY-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F

Canonical SMILES

CC(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F

Origin of Product

United States

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